molecular formula C6H24Na2O17P2-2 B10853962 Glycerophosphate (sodium salt hydrate)

Glycerophosphate (sodium salt hydrate)

Cat. No.: B10853962
M. Wt: 476.17 g/mol
InChI Key: KIFQNVZOKSIJAM-RGNCMIJNSA-J
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Description

Glycerophosphate (sodium salt hydrate) is an organic phosphate salt commonly used in various scientific and medical applications. It is a mixture of disodium glycerol 1- and 2-phosphates, which have different amounts of water of crystallization. This compound is known for its role as a phosphate donor and its use in total parenteral nutrition to treat or prevent low phosphate levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of glycerophosphate (sodium salt hydrate) involves the esterification of glycerol with phosphoric acid, followed by neutralization with sodium carbonate. The reaction conditions typically include:

    Reactants: Glycerol, phosphoric acid, sodium carbonate

    Reaction Temperature: 120-145°C

    Pressure: 0.4-0.5 MPa

    pH Control: 3.0-5.5 during esterification, adjusted to 8.0-11.0 after neutralization

    Reflux Time: 8-12 hours

Industrial Production Methods: In industrial settings, the process is scaled up with precise control over reaction parameters to ensure high yield and purity. The final product is often purified through crystallization and decolorization steps to obtain the desired glycerophosphate (sodium salt hydrate) with high beta-sodium glycerophosphate content .

Chemical Reactions Analysis

Types of Reactions: Glycerophosphate (sodium salt hydrate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Glycerophosphate (sodium salt hydrate) acts as a donor of inorganic phosphate through hydrolysis. The extent of this reaction is dependent on the activity of serum alkaline phosphatases. In cell biology, it serves as a phosphate group donor, promoting bone matrix mineralization and accelerating calcification in vascular smooth muscle cells . It also functions as a potent protein phosphatase inhibitor, affecting protein phosphorylation processes .

Comparison with Similar Compounds

  • Glycerophosphoric acid disodium salt hydrate
  • Glycerol 2-phosphate disodium salt hydrate
  • Magnesium glycerophosphate
  • Calcium glycerophosphate

Comparison: Glycerophosphate (sodium salt hydrate) is unique due to its high solubility in water and its specific role as a phosphate donor in biological systems. Compared to magnesium and calcium glycerophosphates, it has different solubility and stability properties, which influence its applications in various research and industrial settings .

Properties

Molecular Formula

C6H24Na2O17P2-2

Molecular Weight

476.17 g/mol

IUPAC Name

disodium;1,3-dihydroxypropan-2-yl phosphate;[(2R)-2,3-dihydroxypropyl] phosphate;pentahydrate

InChI

InChI=1S/2C3H9O6P.2Na.5H2O/c4-1-3(5)2-9-10(6,7)8;4-1-3(2-5)9-10(6,7)8;;;;;;;/h2*3-5H,1-2H2,(H2,6,7,8);;;5*1H2/q;;2*+1;;;;;/p-4/t3-;;;;;;;;/m1......../s1

InChI Key

KIFQNVZOKSIJAM-RGNCMIJNSA-J

Isomeric SMILES

C([C@H](COP(=O)([O-])[O-])O)O.C(C(CO)OP(=O)([O-])[O-])O.O.O.O.O.O.[Na+].[Na+]

Canonical SMILES

C(C(CO)OP(=O)([O-])[O-])O.C(C(COP(=O)([O-])[O-])O)O.O.O.O.O.O.[Na+].[Na+]

Origin of Product

United States

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